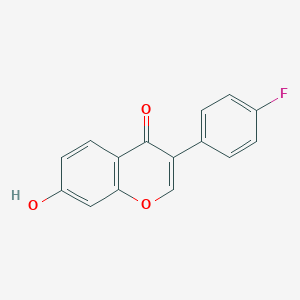

3-(4-Fluorophenyl)-7-hydroxy-4H-chromen-4-one

描述

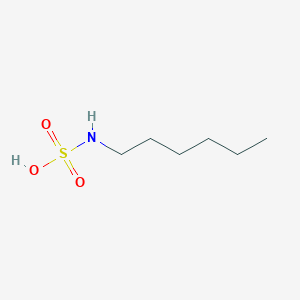

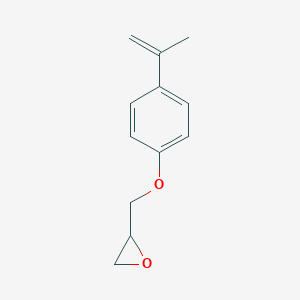

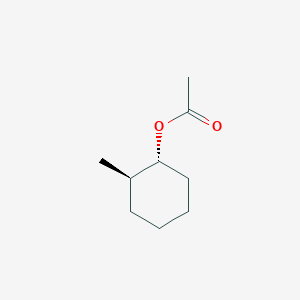

The compound of interest, 3-(4-Fluorophenyl)-7-hydroxy-4H-chromen-4-one, is a derivative of the chromen-4-one family, which is characterized by a 2H-chromen-4-one core structure. This core is a bicyclic system consisting of a benzene ring fused to a pyran ring with a ketone functional group. The 4-fluorophenyl group at the 3-position and a hydroxy group at the 7-position are additional functional groups that modify the chemical and physical properties of the molecule .

Synthesis Analysis

The synthesis of chromen-4-one derivatives can be achieved through various methods. While the specific synthesis of 3-(4-Fluorophenyl)-7-hydroxy-4H-chromen-4-one is not detailed in the provided papers, similar compounds have been synthesized using different approaches. For instance, one-pot synthesis methods have been developed for related compounds, such as 3-(furan-2-yl)-4H-chromen-4-ones, using K10 montmorillonite catalysis under solvent-free conditions . Another method involves the Knoevenagel reaction, which is a condensation reaction between a carbonyl compound and an active methylene compound . These methods highlight the versatility and adaptability of synthetic routes for chromen-4-one derivatives.

Molecular Structure Analysis

The molecular structure of chromen-4-one derivatives is characterized by the presence of aromatic rings and heterocycles, which can influence the overall geometry and intermolecular interactions of the compound. For example, the crystal structure of a related compound, 2-(4-Fluorophenyl)-2H-chromen-4(3H)-one, shows that the fluorophenyl ring and the benzene ring are inclined to one another, forming a herringbone pattern in the crystal lattice . This inclination is a common feature in the crystal packing of such compounds and can affect their physical properties and reactivity.

Chemical Reactions Analysis

Chromen-4-one derivatives can participate in various chemical reactions due to their reactive sites, such as the hydroxyl group and the carbonyl group. These functional groups can engage in hydrogen bonding, which is crucial for the formation of supramolecular assemblies in the solid state, as seen in the crystal structure of related compounds . The presence of a fluorine atom can also influence the reactivity of the compound by affecting the electron distribution within the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromen-4-one derivatives are influenced by their molecular structure. The presence of different substituents can affect the compound's solubility, melting point, and absorption spectra. For instance, the ultraviolet/visible absorption spectra of a related compound were recorded in different solvents, showing sensitivity to solvent polarity and hydrogen bonding . The acid dissociation constants for chromen-4-one derivatives can be estimated using potentiometric and UV/vis titration experiments, which are important for understanding their behavior in different pH environments . The crystal structure can also provide insights into the stability of the compound, as seen in the formation of dimers through weak hydrogen bonds .

科学研究应用

Spectral Analysis and Drug Interaction : Compounds like 3-(4-Fluorophenyl)-7-hydroxy-4H-chromen-4-one have been analyzed for their spectroscopic properties and potential pharmaceutical applications. These compounds can interact with other materials like graphene, enhancing their physicochemical properties and potentially offering applications in drug delivery systems (J. S. Al-Otaibi et al., 2020).

Selective COX-2 Inhibition : A related compound, 2-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-6-methoxy-4H-chromen-4-one, has been characterized as a selective COX-2 inhibitor. This indicates potential for anti-inflammatory and pain relief medication applications (Kamal Rullah et al., 2015).

Catalysis in Organic Synthesis : These compounds are also used in catalyzing organic synthesis reactions, such as in the Michael addition for synthesizing Warfarin and its analogues. This showcases their utility in creating medically important compounds (Matteo Alonzi et al., 2014).

Antimicrobial Activity : Some fluorinated chromones, including those similar to 3-(4-Fluorophenyl)-7-hydroxy-4H-chromen-4-one, have been tested for antimicrobial activities. This suggests potential applications in developing new antimicrobial agents (S. G. Jagadhani et al., 2014).

Metal-Free Synthesis : In the context of green chemistry, these compounds are involved in metal- and solvent-free synthesis processes, indicating their role in environmentally friendly chemical synthesis (Jamal Rafique et al., 2017).

Bioimaging Applications : A derivative of this compound class, 3-((4-([2,2′:6′,2″-terpyridin]-4′-yl)phenyl)ethynyl)-7-methoxy-2H-chromen-2-one, serves as a fluorescent probe for bioimaging, demonstrating its utility in medical diagnostics and research (Quan Hu et al., 2014).

Anticancer Activities : Compounds like 3-Hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one and their ruthenium complexes have been explored for their anticancer activities, particularly against breast cancer, indicating potential applications in cancer therapy (Ashutosh Kumar Singh et al., 2017).

属性

IUPAC Name |

3-(4-fluorophenyl)-7-hydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9FO3/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-8,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSPKURPSCTYUBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50165976 | |

| Record name | 4'-Fluoro-7-hydroxyisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Fluorophenyl)-7-hydroxy-4H-chromen-4-one | |

CAS RN |

15584-10-8 | |

| Record name | 3-(4-Fluorophenyl)-7-hydroxy-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15584-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Fluoro-7-hydroxyisoflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015584108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Fluoro-7-hydroxyisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,9-Dimethyl-furo[3,2-g]chromen-7-one](/img/structure/B95139.png)

![1,2-Dimethyl-1,2-dihydrothieno[3,2-d][1,2,3]diazaborine](/img/structure/B95143.png)

![Ethanone,1-[4-(2-hydroxyethyl)-1-piperidinyl]-](/img/structure/B95144.png)

![1-Azabicyclo[1.1.0]butane](/img/structure/B95151.png)

![N,N-Diethylbenzo[c]cinnolin-4-amine](/img/structure/B95152.png)

![[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2H-quinolin-1-yl]-phenylmethanone](/img/structure/B95160.png)